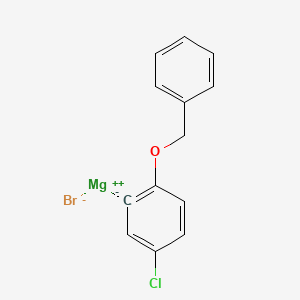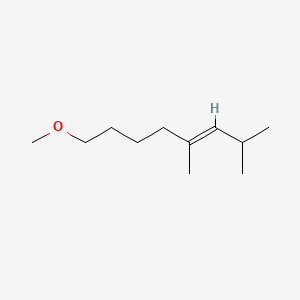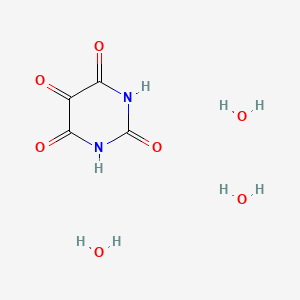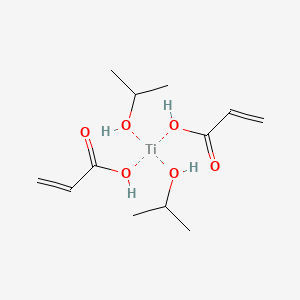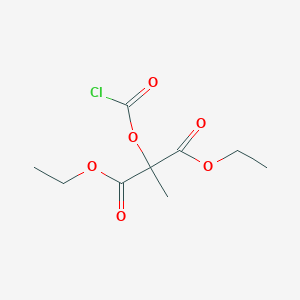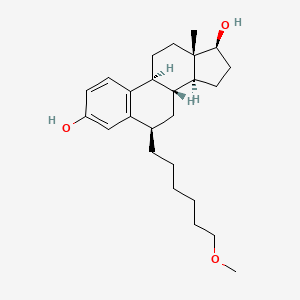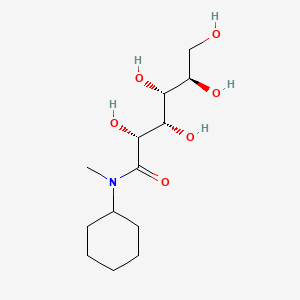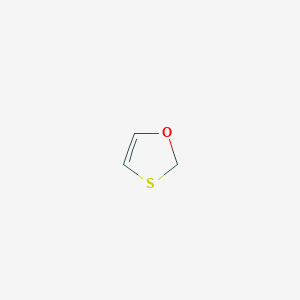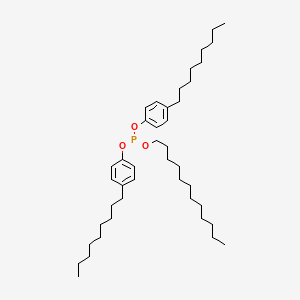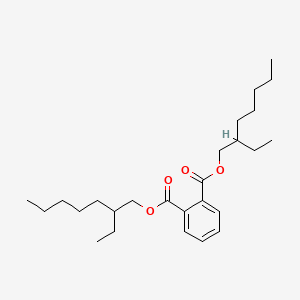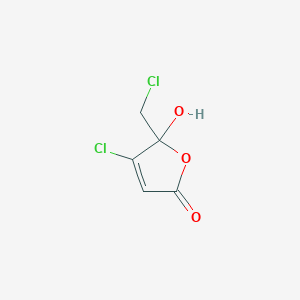
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is an organic compound with a unique structure that includes a furanone ring substituted with chlorine and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. One common method includes the use of phosphorus oxychloride and toluene as solvents, followed by the addition of dimethylformamide (DMF) under controlled temperature conditions . This reaction results in the formation of the desired chlorinated furanone compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with carbonyl groups.
- Reduced derivatives with methyl groups.
- Substituted derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2(5H)-Furanone, 5-hydroxy-
- 2(5H)-Furanone, 4-chloro-5-methyl-
- 2(5H)-Furanone, 5-chloro-
Uniqueness
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
154180-02-6 |
|---|---|
Fórmula molecular |
C5H4Cl2O3 |
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
4-chloro-5-(chloromethyl)-5-hydroxyfuran-2-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-2-5(9)3(7)1-4(8)10-5/h1,9H,2H2 |
Clave InChI |
QCBUUNOCXOSVGB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(OC1=O)(CCl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



